N-(1-cyanocyclopentyl)-2-fluorobenzamide

Lipophilicity Permeability Drug Design

Fragment-based screening demands structurally validated building blocks free of bioactive impurities. N-(1-cyanocyclopentyl)-2-fluorobenzamide (CAS 912771-07-4) delivers a pre-formed nitrile warhead and ortho-fluorine pharmacophore in a single, scalable intermediate. - Purity ≥95% (HPLC), batch-specific QC eliminates interfering signals in phenotypic assays. - Optimized CNS lead properties: cLogP 2.1, MW 232.25 g/mol, enabling superior passive permeability over non-fluorinated analogs. - Ready-to-use fragment accelerates SAR exploration without additional synthetic steps for warhead installation.

Molecular Formula C13H13FN2O
Molecular Weight 232.25 g/mol
CAS No. 912771-07-4
Cat. No. B1627711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclopentyl)-2-fluorobenzamide
CAS912771-07-4
Molecular FormulaC13H13FN2O
Molecular Weight232.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)NC(=O)C2=CC=CC=C2F
InChIInChI=1S/C13H13FN2O/c14-11-6-2-1-5-10(11)12(17)16-13(9-15)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2,(H,16,17)
InChIKeyOYCIDUWWOBNCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Cyanocyclopentyl)-2-fluorobenzamide: Physicochemical & Structural Baseline


N-(1-cyanocyclopentyl)-2-fluorobenzamide (CAS 912771-07-4) is a small-molecule benzamide derivative (C13H13FN2O, MW 232.25 g/mol) [1]. It features a 2-fluorobenzamide core linked to a 1-cyanocyclopentyl group, combining a hydrogen bond donor-acceptor motif with a moderately lipophilic aliphatic ring [1]. This structural scaffold is distinct from simple benzamides and is commonly employed in medicinal chemistry as an intermediate or a fragment for developing enzyme inhibitors and receptor modulators. Sourcing specifications indicate a typical purity of 95% for research-grade material, with some vendors offering up to 98% .

N-(1-Cyanocyclopentyl)-2-fluorobenzamide: Why Simple Analogs Cannot Substitute


Generic substitution with simpler benzamide analogs is chemically unjustified due to the synergistic role of the 2-fluoro and 1-cyanocyclopentyl substituents. The ortho-fluorine atom significantly influences the aryl ring's electron density and conformational preference, directly impacting binding interactions with biological targets [1]. Replacing this with an unsubstituted benzamide (e.g., N-(1-cyanocyclopentyl)benzamide, CAS 91806-24-5) removes this key pharmacophore . Conversely, removing the cyanocyclopentyl group (e.g., using 2-fluorobenzamide, CAS 445-28-3) eliminates a substantial hydrophobic contact and a critical nitrile group, which is a known cysteine protease warhead, resulting in a complete loss of the target engagement profile for which this scaffold is designed .

N-(1-Cyanocyclopentyl)-2-fluorobenzamide: Quantitative Differentiation vs Key Analogs


Enhanced Lipophilicity vs Unsubstituted Benzamide Core

The introduction of a fluorine atom at the ortho position and a cyanocyclopentyl group substantially increases lipophilicity compared to the unsubstituted benzamide scaffold. The computed XLogP3-AA for N-(1-cyanocyclopentyl)-2-fluorobenzamide is 2.1, whereas for N-(1-cyanocyclopentyl)benzamide it is 1.6 [1]. This shift of +0.5 log units is a quantifiable driver for improved membrane permeability and is a critical parameter for central nervous system (CNS) drug design or intracellular target engagement.

Lipophilicity Permeability Drug Design

Molecular Complexity Advantage Over 2-Fluorobenzamide

The addition of the cyanocyclopentyl group to the 2-fluorobenzamide core significantly increases molecular complexity and reduces the number of rotatable bonds relative to molecular weight. The target compound has a complexity score of 341 and 2 rotatable bonds, compared to 2-fluorobenzamide, which has a complexity score of 143 and 1 rotatable bond (but with a much lower molecular weight of 139.13 g/mol) [1]. This is a key metric in fragment-based drug discovery; the increased complexity of the target compound provides greater potential for specific, high-affinity binding interactions.

Conformational Entropy Binding Affinity Fragment-Based Drug Discovery

Hydrogen Bond Acceptor Profile vs 2,6-Dichloro Analog

Replacing the 2-fluoro group with a 2,6-dichloro pattern, as in 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide (CAS 912763-66-7), alters the hydrogen bond acceptor profile. The target compound has 3 hydrogen bond acceptors (amide oxygen, nitrile nitrogen, and fluorine), while the dichloro analog has only 2, as chlorine is a much weaker H-bond acceptor than fluorine [1]. This difference in H-bond acceptor count and strength can lead to distinct binding modes and selectivity profiles against biological targets, specifically impacting interactions with kinase hinge regions or protease active sites where fluorine-mediated contacts are favorable.

Bioisosterism Electron Withdrawing Group Molecular Recognition

Superior Commercial Purity vs Common Analogs

For research procurement, the highest verified purity specification is a key differentiator. A major vendor offers N-(1-cyanocyclopentyl)-2-fluorobenzamide at a purity of 98% , which is superior to the standard 95% minimum purity commonly listed for many close analogs, such as N-(1-cyanocyclopentyl)benzamide (typically 95% or 97%) . This higher initial purity reduces the need for in-house purification, minimizing loss and saving time in synthetic workflows.

Purity Reproducibility Procurement

Lack of Direct Comparative Biological Data

A key finding of this evidence guide is the absence of published, head-to-head comparative biological assays for N-(1-cyanocyclopentyl)-2-fluorobenzamide against its closest analogs. This is not a failure of the compound but a clear data gap in the public domain, which may be due to its role as a proprietary intermediate or a newer chemical probe. For a scientific prioritization decision, this means the compound's value proposition is currently strongest in programs where its specific physicochemical signature (fluorine-mediated interactions, enhanced lipophilicity, and high purity) aligns with the project's target product profile (TPP), and where the procurement decision can be justified on first-principles drug design rather than existing in-house comparative pharmacology.

Data Gap Primary Assay Prospective Opportunity

N-(1-Cyanocyclopentyl)-2-fluorobenzamide: Ideal Procurement Scenarios


CNS-Penetrant Lead Optimization Scaffold

The compound's favorable lipophilicity (cLogP 2.1) and low molecular weight (232.25 g/mol) place it within the optimal property space for CNS drug candidates. A procurement choice for a CNS program would be justified by a quantitative expectation of better passive permeability compared to using the less lipophilic N-(1-cyanocyclopentyl)benzamide (cLogP 1.6), directly impacting the likelihood of achieving target brain-to-plasma ratios [1].

Fluorine-Specific Fragment for Target Interactions

In fragment-based drug discovery, the ortho-fluorine atom acts as both a weak hydrogen bond acceptor and an electron-withdrawing group. Procuring this specific fluorinated fragment is essential for any screening campaign designed to identify fragments that make polar contacts with kinase hinge regions or other binding sites where fluorine can favorably interact, a binding mode that is impossible with the non-fluorinated N-(1-cyanocyclopentyl)benzamide [2].

High-Purity Starting Material for Sensitive Assays

When the downstream biological assay has a low tolerance for impurities (e.g., phenotypic screening, protein crystallography), sourcing the 98% pure material is a strategically sound decision. The +3% purity advantage over a typical 95% supplier for analogs directly translates to a lower concentration of potentially bioactive or interfering substances, increasing the signal-to-noise ratio and reproducibility of the resulting data .

Chemical Probe with Cyanocyclopentyl Warhead

The 1-cyanocyclopentyl group is a nitrile-based motif found in several known cysteine protease inhibitors. Procuring this compound is a forward-looking choice for initiating a new chemical biology program targeting cysteine cathepsins or deubiquitinating enzymes (DUBs). Its selection over a simple 2-fluorobenzamide is justified by the presence of the entire pre-formed warhead, which would otherwise require multiple synthetic steps to install, accelerating the path to obtaining proof-of-concept activity data [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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